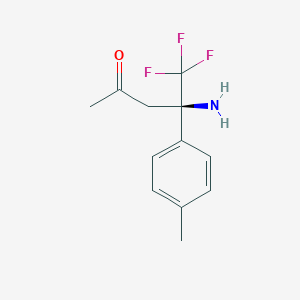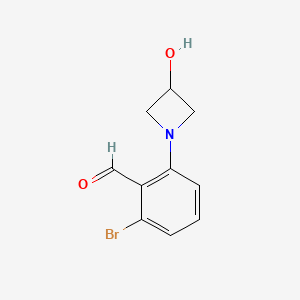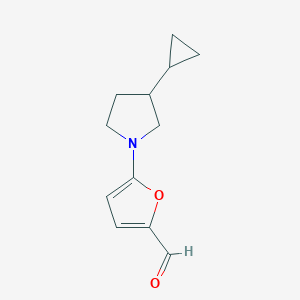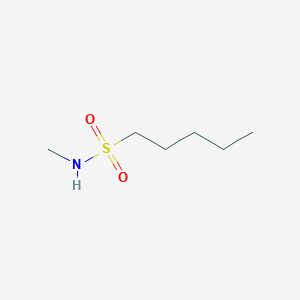
(4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Fluorination: Introduction of the trifluoromethyl group is achieved through fluorination reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Amination: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.
Ketone Formation: The final step involves the formation of the ketone group through oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, acids, or bases facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Materials Science: The compound’s trifluoromethyl group imparts desirable properties, such as increased stability and hydrophobicity, making it useful in the development of advanced materials.
Biological Studies: Researchers explore its interactions with biological systems to understand its potential therapeutic effects and mechanisms of action.
Wirkmechanismus
The mechanism by which (4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one exerts its effects involves interactions with molecular targets and pathways. The amino group may participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one: Lacks the methyl group on the phenyl ring.
(4R)-4-amino-4-(4-methylphenyl)pentan-2-one: Lacks the trifluoromethyl group.
(4R)-4-amino-5,5,5-trifluoro-4-(4-chlorophenyl)pentan-2-one: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The presence of both the trifluoromethyl and methylphenyl groups in (4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one imparts unique chemical and physical properties. These features can enhance its stability, lipophilicity, and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C12H14F3NO |
|---|---|
Molekulargewicht |
245.24 g/mol |
IUPAC-Name |
(4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one |
InChI |
InChI=1S/C12H14F3NO/c1-8-3-5-10(6-4-8)11(16,7-9(2)17)12(13,14)15/h3-6H,7,16H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
ZJRRIOCICOIXGX-LLVKDONJSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@](CC(=O)C)(C(F)(F)F)N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CC(=O)C)(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde](/img/structure/B13169453.png)





![N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13169489.png)





